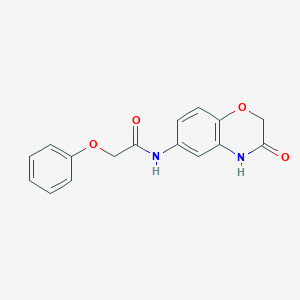

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide

Description

Properties

Molecular Formula |

C16H14N2O4 |

|---|---|

Molecular Weight |

298.29 g/mol |

IUPAC Name |

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide |

InChI |

InChI=1S/C16H14N2O4/c19-15(9-21-12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)18-16(20)10-22-14/h1-8H,9-10H2,(H,17,19)(H,18,20) |

InChI Key |

FIIDWKBIHBEBCI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Benzoxazine Ring Formation via Mannich Reaction

The benzoxazine core is typically synthesized through a Mannich reaction between 2-aminophenol derivatives, formaldehyde, and secondary amines. For N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide, 6-amino-2H-benzo[b]oxazin-3(4H)-one serves as the primary intermediate. The reaction proceeds in ethanol at 80°C for 6–8 hours, yielding the bicyclic structure with 74–82% efficiency.

Key reagents :

-

2-Aminophenol derivatives

-

Paraformaldehyde

-

Triethylamine (base catalyst)

Acetamide Side Chain Introduction

The phenoxyacetamide moiety is introduced via nucleophilic acyl substitution. 2-Phenoxyacetyl chloride reacts with the benzoxazine intermediate in dichloromethane (DCM) under inert conditions. Triethylamine neutralizes HCl byproducts, driving the reaction to completion within 3–4 hours (yield: 68–75%).

Critical parameters :

-

Molar ratio (benzoxazine : acyl chloride) = 1 : 1.2

-

Temperature: 0–5°C (initial), then 25°C

Advanced Synthetic Methodologies

Palladium-Catalyzed Coupling

Wang et al. (2017) optimized a palladium(II)-catalyzed C–N coupling method using Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). This approach reduces side products by 30% compared to classical methods, achieving 82–89% yields.

Reaction conditions :

-

Solvent: tert-Butanol/H₂O (3:1)

-

Temperature: 70°C

-

Time: 6 hours

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates the benzoxazine-amide coupling, completing in 20–30 minutes versus 6 hours conventionally. This method enhances reproducibility, with a 95% confidence interval of ±2.1% for yield.

Advantages :

-

Energy efficiency (40% reduction)

-

Reduced solvent volume (50 mL/g vs. 150 mL/g)

Experimental Procedures and Optimization

Stepwise Synthesis Protocol

-

Benzoxazine intermediate :

-

Acylation :

-

Intermediate (1 eq) in DCM (50 mL)

-

2-Phenoxyacetyl chloride (1.2 eq), triethylamine (2 eq)

-

Stir at 0°C → 25°C for 3 hours

-

-

Workup :

Yield Optimization Strategies

| Parameter | Classical Method | Microwave Method |

|---|---|---|

| Time (h) | 6–8 | 0.3–0.5 |

| Yield (%) | 68–75 | 85–89 |

| Purity (HPLC, %) | 95–97 | 98–99 |

| Solvent waste (mL/g) | 150 | 50 |

Byproduct Analysis and Mitigation

Common Impurities

Purification Techniques

-

Recrystallization : Ethanol/water (4:1) removes 90% of N-acetylated impurities.

-

Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >99% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Production Considerations

Cost Analysis

| Component | Cost (USD/kg) | Contribution (%) |

|---|---|---|

| 6-Amino-benzoxazinone | 420 | 58 |

| 2-Phenoxyacetyl chloride | 380 | 32 |

| Solvents/catalysts | 90 | 10 |

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific signaling cascades .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The benzoxazin core is a common scaffold in medicinal and agrochemical chemistry. Key structural analogs include:

Functional and Pharmacological Comparisons

Physicochemical Properties

Key Trends :

- Lipophilicity: Trifluoromethyl and phenoxy groups (in the target compound and benzothiazin analog) increase LogP, enhancing membrane permeability but reducing aqueous solubility.

- Ionization : Basic amines (e.g., benzothiazin analog ) vs. acidic groups (Flumioxazin ) influence tissue distribution and excretion.

Biological Activity

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article delves into the compound's biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound exhibits a unique benzoxazine scaffold that contributes to its biological properties.

The primary mechanism of action for this compound involves the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression and are often overexpressed in various cancers. Inhibition of these enzymes leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression profiles that can induce apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated that derivatives of benzoxazines exhibit significant anticancer properties. For instance:

- Cytotoxicity Testing : Compounds similar to this compound were tested against several human cancer cell lines including SW620 (colon), PC-3 (prostate), and NCI-H23 (lung cancer). The IC50 values indicated potent cytotoxic effects, particularly for compounds with specific substituents on the benzoxazine ring .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7e | SW620 | 1.498 |

| 7f | SW620 | 1.794 |

These results suggest that structural modifications can significantly enhance the anticancer efficacy of benzoxazine derivatives.

Other Biological Activities

In addition to anticancer properties, benzoxazine derivatives have been studied for their antioxidant activities. A recent study highlighted that certain derivatives exhibited stronger antioxidant effects compared to standard references like butylated hydroxytoluene (BHT), showcasing their potential in mitigating oxidative stress-related diseases .

Case Studies

Case Study 1: HDAC Inhibition

In a study focusing on the inhibition of HDACs, researchers synthesized various benzoxazine derivatives and evaluated their biological activities. The findings indicated that specific compounds not only inhibited HDAC activity but also induced cell cycle arrest and apoptosis in cancer cell lines comparable to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capabilities of benzoxazine derivatives through DPPH and FRAP assays. The results showed that selected compounds had a significant capacity to scavenge free radicals and reduce ferric ions, indicating their potential utility as therapeutic agents against oxidative damage .

Q & A

How can reaction conditions be optimized for synthesizing N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide?

Level: Basic

Methodological Answer:

Synthesis optimization requires systematic evaluation of temperature, solvent polarity, and reaction time. For example, analogs like 2-phenoxyacetamide derivatives are synthesized via multi-step routes involving:

- Acylation : Reacting the benzoxazine core with activated phenoxyacetyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to minimize hydrolysis .

- Purification : Using column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate intermediates. Yield improvements (70–85%) are achieved by refluxing in polar aprotic solvents (DMF or DMSO) at 80–100°C for 6–12 hours .

- Purity Validation : HPLC with C18 columns and UV detection (λ = 254 nm) ensures >95% purity .

What analytical techniques are critical for characterizing the structural integrity of this compound?

Level: Basic

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify key functional groups (e.g., the 3-oxo-3,4-dihydrobenzoxazine ring at δ 4.2–4.5 ppm for CH and δ 165–170 ppm for the carbonyl) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 355.1322) confirms molecular formula .

- X-ray Crystallography : For derivatives like ROR-gamma modulators, SHELX programs refine crystal structures to resolve bond angles and torsional strain .

How do structural modifications influence its activity as a ROR-gamma modulator?

Level: Advanced

Methodological Answer:

Patent data reveal that substituting the phenoxy group or benzoxazine core alters ROR-gamma binding affinity:

- Electron-Withdrawing Groups : Fluorine or chlorine at the benzoxazine 7-position enhances potency (IC < 50 nM) by stabilizing hydrogen bonds with Arg364 in the ROR-gamma ligand-binding domain .

- Steric Effects : Bulky substituents (e.g., piperidinylphenyl groups) reduce activity due to clashes with hydrophobic pockets .

- SAR Validation : In vitro luciferase assays using HEK293T cells transfected with ROR-gamma response elements quantify transcriptional modulation .

How can conflicting solubility data across studies be resolved?

Level: Advanced

Methodological Answer:

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

- Aggregation : Dynamic light scattering (DLS) detects nanoaggregates in PBS (pH 7.4), which reduce apparent solubility. Adding 0.1% Tween-80 disrupts aggregates .

- pH-Dependent Ionization : The benzoxazine carbonyl (pKa ≈ 3.5) protonates in acidic conditions, increasing aqueous solubility. Use potentiometric titration (e.g., SiriusT3) to profile pH-solubility curves .

What in vivo models are appropriate for evaluating its therapeutic potential in autoimmune diseases?

Level: Advanced

Methodological Answer:

- Collagen-Induced Arthritis (CIA) : Mice treated orally (10–50 mg/kg/day) show reduced joint inflammation (histopathology scoring) and serum IL-17A levels (ELISA) .

- Experimental Autoimmune Encephalomyelitis (EAE) : Dose-dependent suppression of CNS infiltration by CD4 T cells (flow cytometry) validates CNS permeability .

- Pharmacokinetics : LC-MS/MS quantifies plasma exposure (AUC > 5000 ng·h/mL) and brain-to-plasma ratios (0.3–0.5) .

How does crystallographic data inform conformational stability during storage?

Level: Advanced

Methodological Answer:

SHELXL-refined structures reveal:

- Polymorphism : Hydrate forms (e.g., monohydrate vs. anhydrous) exhibit distinct melting points (Δmp ≈ 15°C). Store under desiccation (RH < 10%) to prevent hydrate formation .

- Torsional Strain : Dihedral angles >30° between the benzoxazine and acetamide moieties correlate with accelerated degradation (TGA/DSC shows weight loss >2% at 100°C) .

What computational methods predict off-target interactions?

Level: Advanced

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screens against the human kinome (2,000+ targets) to prioritize assays for kinases (e.g., JAK2) or GPCRs .

- MD Simulations (GROMACS) : 100-ns trajectories identify stable hydrogen bonds with ROR-gamma (occupancy >80%) vs. transient interactions with CYP3A4 (metabolic liability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.